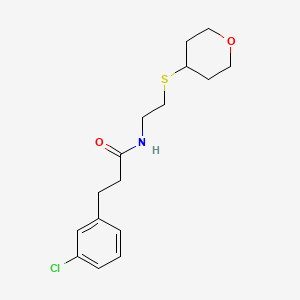
3-(3-chlorophenyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-chlorophenyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)propanamide, also known as CPET, is a chemical compound that has been widely studied for its potential therapeutic applications. CPET is a prodrug that is metabolized in the body to produce a potent histone deacetylase (HDAC) inhibitor. HDAC inhibitors have been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects, among other potential therapeutic applications.
科学的研究の応用
Applications in Coordination Chemistry
- Coordination to Metal Ions : Complexes involving similar organic ligands demonstrate significant π mixing between cyanamide and phenyl moieties, as well as azo groups, indicating their potential in forming pseudooctahedral coordination spheres around metal ions, useful in studying noninnocent ligand behavior and electron transfer processes (Harb et al., 2013).
Inhibitory Activity Against Biological Targets
- Inhibition of Biological Enzymes : Compounds structurally related to the query have shown inhibitory activity against specific enzymes such as 3-hydroxy-3-methylglutaryl-coenzyme A reductase, which plays a crucial role in cholesterogenesis (Prugh et al., 1990).
- Antimicrobial Properties : Arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragments have shown promising antibacterial and antifungal activities, suggesting a potential area of research for similar compounds (Baranovskyi et al., 2018).
Dual Inhibition of Cyclooxygenase and 5-Lipoxygenase
- Anti-inflammatory Agents : Certain compounds with a similar level of complexity have been explored as dual inhibitors of cyclooxygenase and 5-lipoxygenase, presenting a novel class of anti-inflammatory drugs with potentially reduced gastrointestinal toxicity (Knight et al., 1996).
Antiviral and Anticancer Potentials
- Potential in Antiviral and Anticancer Therapies : Derivatives of structurally similar compounds have been evaluated for their antiviral and anticancer activities, indicating the importance of such compounds in developing new therapeutic agents (Hafez et al., 2016).
特性
IUPAC Name |
3-(3-chlorophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO2S/c17-14-3-1-2-13(12-14)4-5-16(19)18-8-11-21-15-6-9-20-10-7-15/h1-3,12,15H,4-11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJMVNYZUPLPZNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNC(=O)CCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-methylphenyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2663722.png)
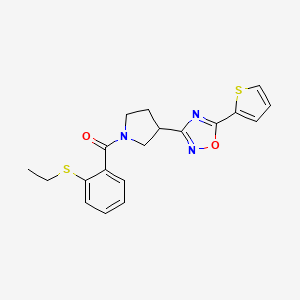

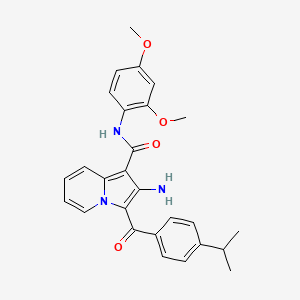
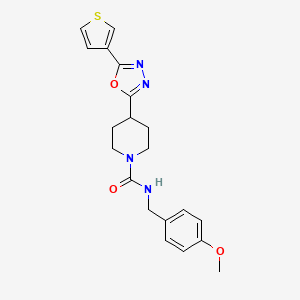

![1-(thiophen-2-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopentanecarboxamide](/img/structure/B2663731.png)
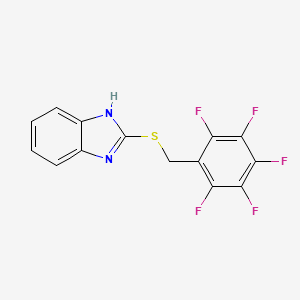
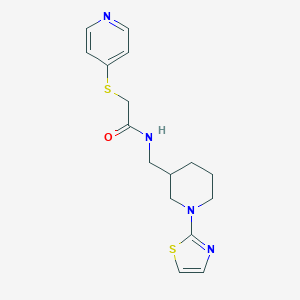
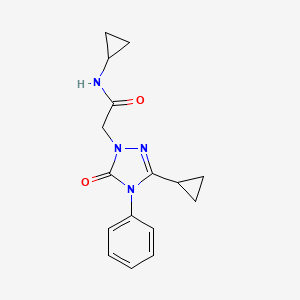
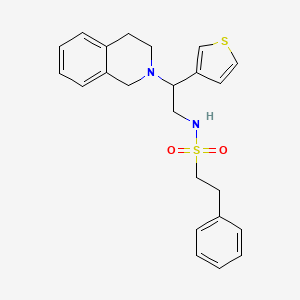
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-(indolin-1-yl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2663742.png)
![Prop-2-en-1-yl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-4-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2663744.png)
![2-(4-fluorophenyl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2663745.png)